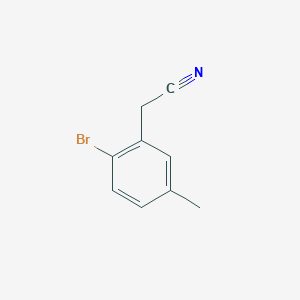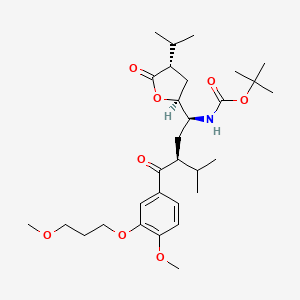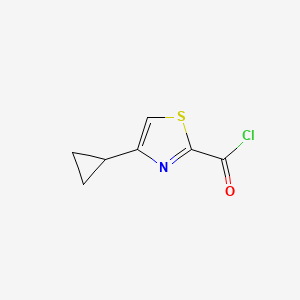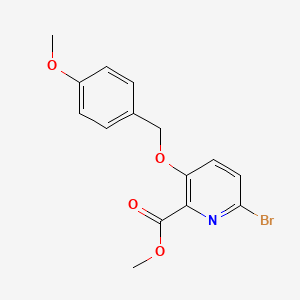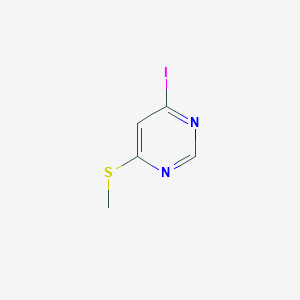
4-Iodo-6-methylsulfanyl-pyrimidine
概要
説明
4-Iodo-6-methylsulfanyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular weight of 252.08 and its IUPAC name is 4-iodo-6-(methylthio)pyrimidine . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code of 4-Iodo-6-methylsulfanyl-pyrimidine is 1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 . This indicates that the compound contains carbon, hydrogen, iodine, nitrogen, and sulfur atoms. The InChI key is TXELSPZUGVLZON-UHFFFAOYSA-N .It is stored at refrigerator temperatures . The compound has a molecular weight of 252.08 .
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Pyrimidines : The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, involves various alkylants and results in the formation of thieno[2,3-d]pyrimidines and 2,4,6-tris(methylsulfanyl)pyrimidines (Briel, Franz, & Dobner, 2002).
- Palladium-Catalyzed Cross-Coupling Reactions : The palladium-catalyzed cross-coupling reaction of 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes has been explored for synthesizing various pyrrolopyrimidines (Tumkevičius & Masevičius, 2007, 2008).
Structural and Spectroscopic Studies
- Structural Analysis of Pyrimidines : Detailed studies on chloropyrimidine derivatives, which are structurally similar to 4-Iodo-6-methylsulfanyl-pyrimidine, have been conducted to understand their structure and spectral characteristics using quantum chemical methods (Gupta, Sharma, Virdi, & Ram, 2006).
- Nonlinear Optical Properties : Research on thiopyrimidine derivatives, closely related to 4-Iodo-6-methylsulfanyl-pyrimidine, has highlighted their potential in nonlinear optics (NLO) fields, assessed through density functional theory (DFT) and time-dependent DFT studies (Hussain et al., 2020).
Biological and Medicinal Applications
- Antiviral Profiling of Pyrimidine Derivatives : Synthesis of thieno-fused 7-deazapurine ribonucleosides, derived from pyrimidine compounds, has shown submicromolar in vitro cytostatic activities against cancer cell lines and antiviral activity against HCV (Tichy et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-iodo-6-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELSPZUGVLZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6-methylsulfanyl-pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)
![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)
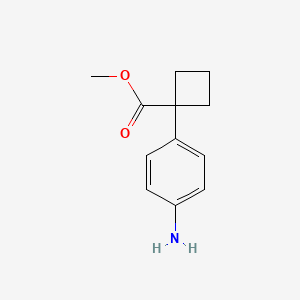
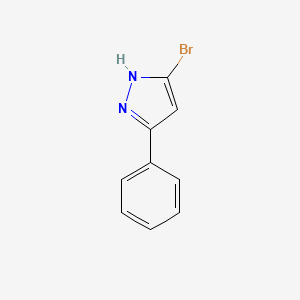
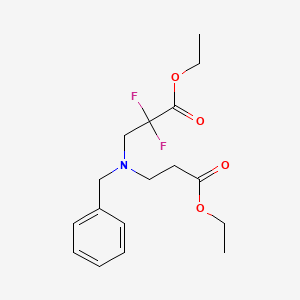
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)
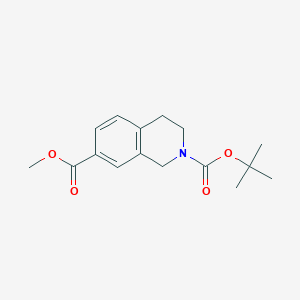
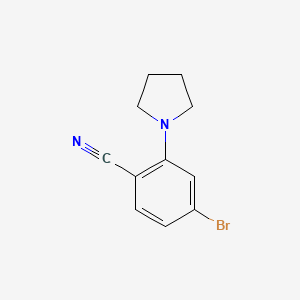
![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
